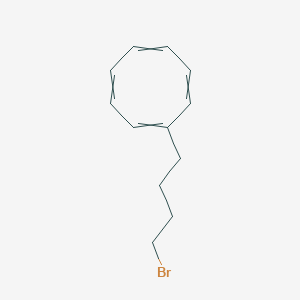
4-Bromobutylcyclooctatetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromobutylcyclooctatetraene: is an organic compound with the molecular formula C₁₂H₁₅Br It is a derivative of cyclooctatetraene, where a bromobutyl group is attached to the cyclooctatetraene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutylcyclooctatetraene typically involves the bromination of butylcyclooctatetraene. One common method is the reaction of cyclooctatetraene with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to promote the substitution reaction, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled environments to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobutylcyclooctatetraene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of butylcyclooctatetraene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of various substituted cyclooctatetraenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of butylcyclooctatetraene.
Scientific Research Applications
4-Bromobutylcyclooctatetraene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromobutylcyclooctatetraene involves its interaction with various molecular targets. The bromine atom in the compound can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. The cyclooctatetraene ring provides a stable framework for these reactions, allowing for the formation of diverse products. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Cyclooctatetraene: The parent compound of 4-Bromobutylcyclooctatetraene, known for its non-aromatic properties and reactivity.
Butylcyclooctatetraene: A similar compound without the bromine atom, used in similar applications.
Bromocyclooctatetraene: Another brominated derivative of cyclooctatetraene with different substitution patterns.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the butyl group, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions and reactions that are not possible with other similar compounds.
Properties
CAS No. |
55538-75-5 |
|---|---|
Molecular Formula |
C12H15Br |
Molecular Weight |
239.15 g/mol |
IUPAC Name |
4-bromobutylcyclooctatetraene |
InChI |
InChI=1S/C12H15Br/c13-11-7-6-10-12-8-4-2-1-3-5-9-12/h1-5,8-9H,6-7,10-11H2 |
InChI Key |
HRKPIHIBFOZXNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=CC=C1)CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



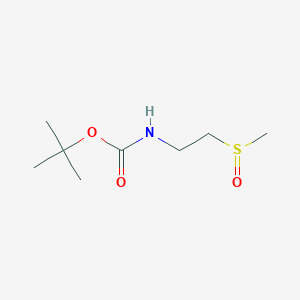
![2-(4-Morpholino-2-(pyrimidin-5-yl)thieno[2,3-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13978092.png)
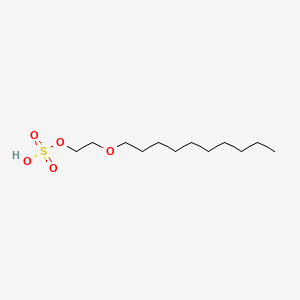
![{1-[2-(4-Methoxy-phenyl)-2-oxo-ethyl]-cyclopentyl}-acetic acid](/img/structure/B13978114.png)


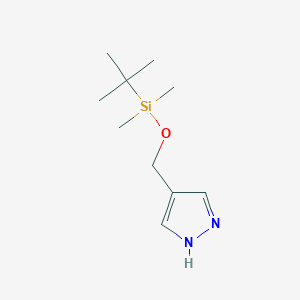
![7-cyclobutyl-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13978139.png)
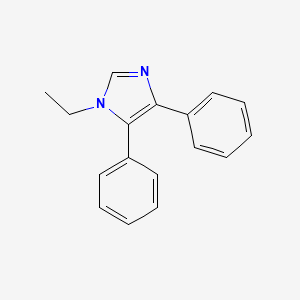
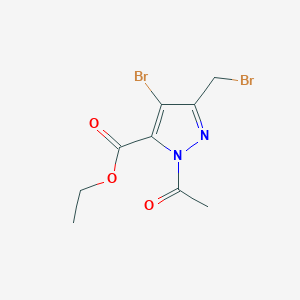
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)

![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
